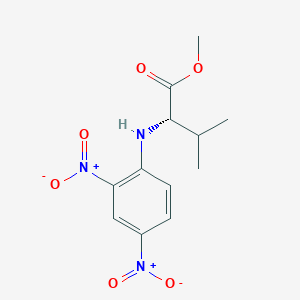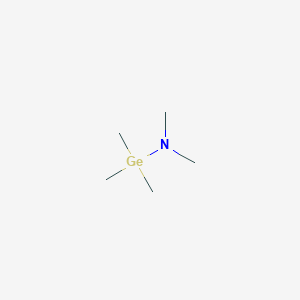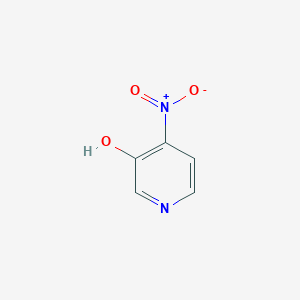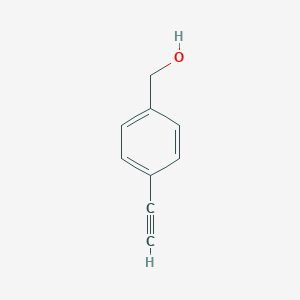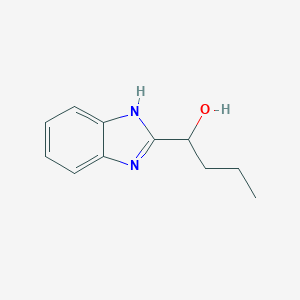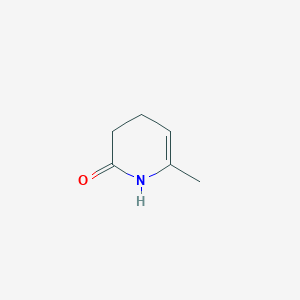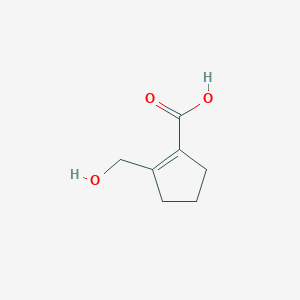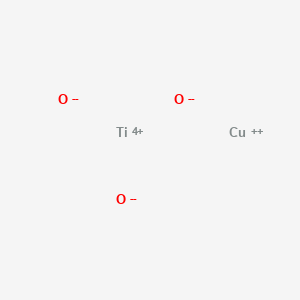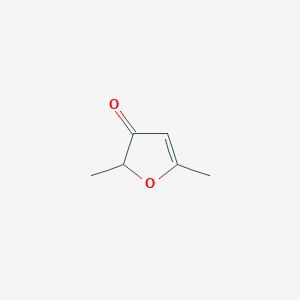
2,5-Dimethyl-3(2H)-furanone
Descripción general
Descripción
2,5-Dimethyl-3(2H)-furanone is a member of oxolanes.
Mecanismo De Acción
Target of Action
2,5-Dimethyl-3(2H)-furanone, also known as 4-hydroxy-2,5-dimethylfuran-3-one, is primarily used as a flavoring additive . Its primary targets are the olfactory receptors in the nasal cavity, which detect the compound’s aroma and contribute to the overall flavor profile of the food.
Biochemical Pathways
The compound is formed during the Maillard reaction, a type of non-enzymatic browning reaction that occurs during the cooking process . In this reaction, reducing sugars react with amino acids, leading to a complex series of reactions that result in the formation of many different aroma compounds, including this compound .
Result of Action
The primary result of the action of this compound is the perception of a specific aroma, which contributes to the overall flavor profile of the food. It is also reported as a biologically active compound of heated garlic .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the temperature and duration of cooking can affect the Maillard reaction and thus the formation of the compound . Additionally, the pH and water activity of the food can also influence the compound’s formation and stability .
Propiedades
IUPAC Name |
2,5-dimethylfuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-3-6(7)5(2)8-4/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOSVCXGWPDUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864502 | |
| Record name | 2,5-Dimethyl-3(2H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid / sweet herbaceous aroma | |
| Record name | 2,5-Dimethyl-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble, Soluble (in ethanol) | |
| Record name | 2,5-Dimethyl-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.041-1.057 | |
| Record name | 2,5-Dimethyl-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
14400-67-0 | |
| Record name | 2,5-Dimethyl-3(2H)furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14400-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-3(2H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014400670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Furanone, 2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethyl-3(2H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylfuran-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYL-3(2H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73O869QGB2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-Dimethyl-3(2H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,5-Dimethyl-3(2H)-furanone commonly known as?
A1: this compound is often referred to as HDMF or Furaneol®.
Q2: What is the primary sensory characteristic of this compound?
A2: this compound possesses a potent, characteristic caramel-like aroma. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: In which fruits is this compound a key flavor compound?
A3: This compound is particularly important for the aroma of strawberries, but it is also found in many other fruits, contributing to their characteristic flavor profiles. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula is C6H8O2, and its molecular weight is 112.13 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: How is this compound synthesized in nature?
A5: In fruits, this compound is synthesized through a series of enzymatic steps. It can also be formed through the Maillard reaction during the heating of foods. [, , , , , , ]
Q6: What enzyme catalyzes the final step in this compound biosynthesis in strawberries?
A6: The final step is catalyzed by Fragaria × ananassa enone oxidoreductase (FaEO), previously known as quinone oxidoreductase (FaQR). [, ]
Q7: What is the natural precursor of this compound in strawberries?
A7: The natural precursor is 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). []
Q8: What is the role of Fragaria × ananassa quinone oxidoreductase (FaQR) in the biosynthesis of this compound?
A8: FaQR functions as an enone oxidoreductase, catalyzing the reduction of the exocyclic double bond in HMMF to produce this compound. []
Q9: How does the structure of this compound influence its stability?
A9: this compound exists as a tautomer, which can affect its stability and lead to racemization. []
Q10: At what pH range is this compound most stable?
A10: It exhibits the lowest tautomerization and racemization rates at pH values between 4 and 5. []
Q11: What happens to this compound at pH values above 7?
A11: Tautomerization and racemization are catalyzed at pH values greater than 7, which is the typical pH of plant cell cytosol. []
Q12: What is the significance of this compound's tautomerization in biological systems?
A12: The rapid tautomerization at physiological pH suggests that enzymatic studies on its formation should be conducted under slightly acidic conditions to determine the enantiomeric ratio accurately. []
Q13: What are the implications of characterizing the enzymes involved in this compound biosynthesis?
A13: Understanding the biosynthetic pathway and the enzymes involved could enable the improvement of strawberry flavor and potentially allow for the biotechnological production of this valuable flavor compound. [, ]
Q14: How does the concentration of this compound vary in different strawberry cultivars?
A14: The concentration can vary significantly, contributing to the diverse flavor profiles of different strawberry varieties. []
Q15: Can this compound be glucosylated in plants?
A15: Yes, a significant amount of this compound is converted to its flavorless β-D-glucoside form in ripe strawberry fruits. []
Q16: What enzyme is responsible for the glucosylation of this compound in strawberries?
A16: The enzyme UDP-glucose: this compound glucosyltransferase catalyzes this reaction. []
Q17: Why is the glucosylation of this compound significant?
A17: This conversion to a glucoside may play a role in regulating the concentration of the free, volatile, and aroma-active form of the compound in the fruit. []
Q18: How does roasting affect the concentration of this compound in foods?
A18: Roasting can significantly increase the concentration of this compound in foods like ginger and peanuts, contributing to their characteristic roasted aroma. [, ]
Q19: In which other food products has this compound been identified as a key aroma compound?
A19: Studies have identified its significant contribution to the aroma of various food products, including but not limited to:
- Bread crust []
- Keemun tea []
- Criollo cocoa beans []
- Roasted peanuts []
- Pink guava []
- Soy sauce [, ]
- Tamarillo juices []
- Pineapples []
- Muscadine grape juice []
- Cheddar cheese []
- Coffee [, ]
- Hazelnuts []
- Bacuri pulp []
Q20: What analytical techniques are commonly used to identify and quantify this compound in food samples?
A20: Common techniques include:
- Aroma extract dilution analysis (AEDA) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Stable isotope dilution assays (SIDA) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Gas chromatography-mass spectrometry (GC-MS) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Gas chromatography-olfactometry (GC-O) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Headspace solid-phase microextraction (HS-SPME) [, ]
- Solvent-assisted flavor evaporation (SAFE) [, , , ]
- Simultaneous distillation/extraction (SDE) [, ]
- High-performance anion exchange chromatography []
Q21: How do researchers study the contribution of individual aroma compounds to the overall flavor profile of a food product?
A21: Researchers employ aroma recombination experiments and omission tests, where specific aroma compounds are either combined in a model matrix or omitted from a complete aroma reconstitute to evaluate their sensory impact. [, , , , ]
Q22: What are some of the factors that can influence the formation of this compound in Maillard model systems?
A22: Studies have shown that factors such as:
- Type of sugar (e.g., pentoses like xylose, rhamnose) []
- Presence and type of amino acid (e.g., glycine, alanine) []
- pH of the reaction mixture []
- Phosphate concentration []
- Reaction temperature and time [, ]
Q23: What are some alternative names for 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone?
A23: This compound is also known as ethyl furaneol or homofuraneol. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-bis[2-[cyclohexa-1,4-dien-1-yl(ethyl)amino]ethyl]ethanedithioamide](/img/structure/B84764.png)
